molecular formula C17H16Cl2N2O B299776 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

カタログ番号: B299776
分子量: 335.2 g/mol
InChIキー: XYPJTPPGBNLKNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide, commonly known as JNJ-5207852, is a small molecule antagonist of the histamine H3 receptor. It was first synthesized in 2004 by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. Since then, JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions.

作用機序

JNJ-5207852 acts as an antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. By blocking the activity of the histamine H3 receptor, JNJ-5207852 increases the release of several neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes, such as cognition, appetite, and wakefulness.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to have several biochemical and physiological effects in various animal models and humans. These effects include increased dopamine and norepinephrine release in the brain, reduced food intake and body weight, improved cognitive function and memory, increased wakefulness and reduced sleepiness, and reduced anxiety and depression.

実験室実験の利点と制限

JNJ-5207852 has several advantages for lab experiments, such as its high potency and selectivity for the histamine H3 receptor, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in pure form. However, JNJ-5207852 also has some limitations, such as its potential off-target effects on other receptors and its limited solubility in aqueous solutions.

将来の方向性

JNJ-5207852 has several potential future directions for research and development. These include further studies on its therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders, as well as its potential use as a tool compound for studying the histamine H3 receptor and its downstream signaling pathways. Additionally, JNJ-5207852 could be further optimized for its pharmacokinetic and pharmacodynamic properties, such as its solubility and bioavailability, to improve its clinical utility.

合成法

The synthesis of JNJ-5207852 involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with 3-(1-pyrrolidinyl)aniline to form the intermediate 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide. This intermediate is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

科学的研究の応用

JNJ-5207852 has been studied for its potential therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders. In Alzheimer's disease, JNJ-5207852 has been shown to improve cognitive function and memory in animal models. In obesity, JNJ-5207852 has been shown to reduce food intake and body weight in animal models. In sleep disorders, JNJ-5207852 has been shown to increase wakefulness and reduce sleepiness in humans.

特性

分子式

C17H16Cl2N2O

分子量

335.2 g/mol

IUPAC名

3,4-dichloro-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O/c18-15-7-6-12(10-16(15)19)17(22)20-13-4-3-5-14(11-13)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22)

InChIキー

XYPJTPPGBNLKNB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

正規SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。